molecular formula C23H31NO2 B13911433 Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine

Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine

Cat. No.: B13911433
M. Wt: 353.5 g/mol
InChI Key: XVMNBZCDEXAKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine is a cyclohexylamine derivative featuring two benzyl groups attached to the amine nitrogen and a trans-configurated 2-methoxy-ethoxy substituent at the 4-position of the cyclohexane ring. The trans-configuration of the cyclohexane ring is critical for stereochemical stability and biological interactions, as seen in pharmacologically active compounds like pyrrolo-pyrimidine inhibitors . The 2-methoxy-ethoxy group enhances solubility and modulates electronic properties, distinguishing it from simpler cyclohexylamine derivatives.

Properties

Molecular Formula

C23H31NO2

Molecular Weight

353.5 g/mol

IUPAC Name

N,N-dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine

InChI

InChI=1S/C23H31NO2/c1-25-16-17-26-23-14-12-22(13-15-23)24(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-11,22-23H,12-19H2,1H3

InChI Key

XVMNBZCDEXAKER-UHFFFAOYSA-N

Canonical SMILES

COCCOC1CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized at the trans-4 position with the 2-methoxyethoxy substituent. This functionalization typically involves nucleophilic substitution or etherification reactions on a cyclohexanol or cyclohexanone derivative to introduce the 2-methoxyethoxy group.

Introduction of the Dibenzylamine Group

The dibenzylamine moiety is introduced via nucleophilic substitution, where the amine attacks an electrophilic carbon on the cyclohexane ring. This step often involves the reaction of a suitable leaving group (e.g., a halide or tosylate) on the cyclohexane intermediate with dibenzylamine under controlled conditions to yield the N,N-dibenzyl substituted product.

Chiral Resolution

Given the compound's chirality, the synthesis is followed by chiral resolution techniques to isolate the desired (1R,4R) enantiomer. Methods such as chiral chromatography or crystallization with chiral resolving agents are employed to achieve high enantiomeric purity.

Industrial Scale Considerations

On an industrial scale, the synthesis may be adapted to continuous flow reactors to enhance reaction control, yield, and purity. Advanced purification techniques like preparative chromatography and recrystallization are used to ensure product quality. Optimization of reaction conditions, solvent systems, and reagent stoichiometry is critical for scalability.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Etherification/Functionalization 2-methoxyethanol or equivalent, base catalyst To attach 2-methoxyethoxy group
2 Nucleophilic substitution Dibenzylamine, suitable leaving group on cyclohexane (e.g., halide), solvent (e.g., THF) Controlled temperature, inert atmosphere recommended
3 Chiral resolution Chiral chromatography or resolving agents Ensures isolation of (1R,4R) enantiomer
4 Purification Chromatography, recrystallization Achieves high purity for research/industrial use

Preparation of Stock Solutions and Formulations

For research applications, stock solutions of Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine are prepared with precise molar concentrations. For example, solutions of 1 mM, 5 mM, and 10 mM concentrations can be prepared by dissolving specific masses of the compound in solvents such as DMSO, followed by dilution with co-solvents like polyethylene glycol 300 (PEG300), Tween 80, corn oil, or water to achieve clear solutions suitable for in vivo or in vitro studies.

Mass of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 2.8289 0.5658 0.2829
5 mg 14.1443 2.8289 1.4144
10 mg 28.2885 5.6577 2.8289

Note: The preparation involves dissolving the compound in DMSO first, then sequentially adding solvents while ensuring clarity at each step, aided by vortexing, ultrasound, or mild heating.

Chemical Reaction Analysis Relevant to Preparation

The compound can undergo various chemical transformations that may be relevant for its synthesis or modification:

  • Oxidation: Conversion to ketones or aldehydes using oxidants like potassium permanganate or chromium trioxide.
  • Reduction: Conversion to alcohols or secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: Replacement of the dibenzylamine group by other nucleophiles under basic conditions using reagents like sodium azide or thiols.

These reactions provide flexibility in modifying the compound or synthesizing derivatives for further research.

Summary of Research Findings on Preparation

  • The synthesis of this compound involves a multi-step process starting from cyclohexane derivatives, functionalization with 2-methoxyethoxy groups, and nucleophilic substitution with dibenzylamine.
  • Chiral resolution is essential to obtain the biologically relevant enantiomer, typically the (1R,4R) form.
  • Industrial production adapts these methods to continuous flow and advanced purification for scalability and purity.
  • Preparation of stock solutions for biological assays requires careful solvent selection and stepwise mixing to maintain solubility and stability.
  • The compound’s chemical reactivity allows further functionalization, which can be exploited in synthetic and medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or secondary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine has applications in both scientific research and industrial settings due to its unique chemical properties. The presence of both dibenzylamine and 2-methoxyethoxy groups in its structure gives it distinct chemical and biological properties, making it a valuable compound in various applications.

Scientific Research Applications

(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine is used in scientific research for medicinal chemistry, organic synthesis, and biological studies.

Medicinal Chemistry The compound is utilized as a building block in the synthesis of potential therapeutic agents.

Organic Synthesis It serves as an intermediate in the synthesis of complex organic molecules. The synthesis of (1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine involves several steps:

  • Preparation of the cyclohexane ring, which is then functionalized with the 2-methoxyethoxy group.
  • Introduction of the dibenzylamine group through a nucleophilic substitution reaction, where the amine attacks an electrophilic carbon on the cyclohexane ring.
  • Chiral resolution techniques to isolate the (1R,4R) enantiomer.

Biological Studies The compound is used to understand the interaction of chiral amines with biological targets. The 2-methoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems. The dibenzylamine group can interact with enzymes or receptors, modulating their activity.

Chemical Reactions

(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine can undergo oxidation, reduction, and substitution reactions.

  • Oxidation The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can convert the compound into its corresponding alcohols or amines, using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution The compound can undergo nucleophilic substitution reactions, where the dibenzylamine group can be replaced by other nucleophiles like sodium azide or thiols under basic conditions, resulting in various substituted cyclohexane derivatives.

Industrial Applications

(1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine is used in the production of fine chemicals and pharmaceuticals. Industrial production may involve similar synthetic routes but on a larger scale and is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Mechanism of Action

The mechanism of action of (1R,4R)-N,N-Dibenzyl-4-(2-methoxyethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets. The dibenzylamine group can interact with enzymes or receptors, modulating their activity. The 2-methoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Cyclohexylamine Derivatives

Compound Name Substituents on Cyclohexane Ring Functional Groups Molecular Weight Key Applications/Properties Reference
Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine trans-4-(2-methoxy-ethoxy) Dibenzylamine, ether ~395.5 (calc.) Potential pharmaceutical intermediate Inferred
4-(Dibenzylamino)cyclohexanone [compound 9] 4-keto Dibenzylamine, ketone 337.45 Synthetic intermediate for heterocycles
4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine trans-4-(2,2,2-trifluoroethoxy) Primary amine, trifluoroethyl ether 197.20 Fluorinated bioactive compound
7-[trans-4-(4-Methylpiperazin-1-yl)cyclohexyl]-pyrrolo-pyrimidin-4-amine trans-4-(4-methylpiperazinyl) Pyrrolo-pyrimidine, piperazine ~450 (calc.) Kinase inhibitor (e.g., HCK protein)
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate trans-4-(aminomethyl), tert-butyl BOC Carbamate, primary amine 228.33 Protected amine for peptide synthesis

Biological Activity

Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, offering a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with a methoxyethoxy group and two benzyl groups. This configuration may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The presence of the methoxyethoxy group enhances lipophilicity, potentially facilitating better membrane penetration and receptor binding. The compound may exert its effects through:

  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signaling pathways.
  • Enzyme Inhibition : The compound might inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
  • Antioxidant Properties : Its structural features may contribute to scavenging free radicals, thereby protecting cells from oxidative stress.

Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

Activity Effect Reference
AnticancerInhibits tumor growth
AntioxidantScavenges free radicals
Enzyme InhibitionModulates metabolic enzymes
NeuroprotectiveProtects neuronal cells

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound exhibited significant anticancer properties against various cancer cell lines, including leukemia and breast cancer. The compound showed a dose-dependent inhibition of cell proliferation, highlighting its potential as a therapeutic agent in oncology .
  • Antioxidant Effects : Research indicated that the compound possesses antioxidant capabilities, effectively reducing oxidative stress markers in cellular models. This property suggests its utility in neuroprotection and age-related diseases .
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition profile revealed that this compound could inhibit specific metabolic enzymes, leading to altered metabolic pathways that may contribute to its therapeutic effects .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine, particularly for achieving stereochemical control?

  • Methodological Answer :

  • Trans-selective synthesis : Utilize Lewis acids (e.g., BF₃·Et₂O) during cyclization or isomerization steps to favor the trans-configuration, as demonstrated in analogous cyclohexylamine syntheses .
  • Benzylation strategies : React trans-4-(2-methoxy-ethoxy)-cyclohexylamine with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to install dibenzyl groups. Monitor reaction progress via TLC or HPLC to avoid over-alkylation .
  • Purification : Separate diastereomers using column chromatography with silica gel and polar solvents (e.g., EtOAc/hexane gradients) .

Q. How can the structural integrity and purity of this compound be confirmed?

  • Methodological Answer :

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Confirm the trans-configuration of the cyclohexyl ring by analyzing coupling constants (e.g., axial-equatorial proton couplings ~10–12 Hz) .
  • IR spectroscopy : Identify characteristic peaks for methoxy-ethoxy (C-O-C stretch ~1100 cm⁻¹) and secondary amine (N-H stretch ~3300 cm⁻¹) .
  • Chromatography : Use HPLC with a chiral stationary phase to verify enantiomeric purity (>98% required for pharmacological studies) .

Advanced Research Questions

Q. How does the trans-4-(2-methoxy-ethoxy) substituent influence the compound’s physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer :

  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict logP and solubility. Compare with experimental data from shake-flask assays .
  • Solubility testing : Measure solubility in DMSO, water, and ethanol using UV-Vis spectroscopy. The methoxy-ethoxy group enhances hydrophilicity but may reduce membrane permeability .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., cis-isomer or ethoxy-vs-methoxy variants) to isolate the substituent’s effects .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting receptor binding affinities)?

  • Methodological Answer :

  • Standardized assays : Re-evaluate activity under controlled conditions (e.g., uniform pH, temperature, and cell lines). Use radioligand binding assays for receptor affinity studies .
  • Metabolite screening : Identify degradation products (e.g., via LC-MS) that may interfere with activity measurements. For example, oxidation of the methoxy group could generate inactive metabolites .
  • Collaborative validation : Cross-validate data with independent labs using blinded samples to eliminate bias .

Q. How can the stereochemical stability of the compound be assessed under physiological conditions?

  • Methodological Answer :

  • Kinetic studies : Monitor isomerization rates in buffer solutions (pH 7.4, 37°C) using chiral HPLC. Acidic conditions may accelerate trans-to-cis conversion .
  • Accelerated stability testing : Expose the compound to heat (40–60°C) and UV light to simulate long-term storage. Degradation products can be characterized via HRMS .

Experimental Design Considerations

Q. What are optimal conditions for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real-time .
  • Crystallography : Co-crystallize the compound with its target (e.g., cytochrome P450 enzymes) to resolve binding modes. Use synchrotron radiation for high-resolution data .
  • In silico docking : Employ AutoDock Vina to predict binding poses, followed by MD simulations (e.g., GROMACS) to assess stability .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation in animal models. Low bioavailability in vivo may explain reduced efficacy .
  • Toxicity thresholds : Perform dose-response curves across multiple cell lines (e.g., HepG2, HEK293) to identify cell-type-specific effects .
  • Mitochondrial toxicity assays : Use Seahorse XF analyzers to assess off-target effects on cellular respiration, which may not be evident in standard viability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.